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molecular formula C8H4F3NO B573106 3-Hydroxy-5-(trifluoromethyl)benzonitrile CAS No. 1243459-56-4

3-Hydroxy-5-(trifluoromethyl)benzonitrile

Cat. No. B573106
M. Wt: 187.121
InChI Key: NQJQWKVZBALRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975400B2

Procedure details

To a solution of 3-methoxy-5-(trifluoromethyl)benzonitrile (1.30 g, 6.46 mmol) in dry dichloromethane (30 mL) was added BBr3 (0.0920 mL, 0.969 mmol) at 0° C. The reaction mixture was stirred at rt for two days, quenched with 10% sodium bicarbonate (50 mL) and extracted with DCM (2×200 mL). Combined organic portions were dried over anhydrous sodium sulphate and concentrated to afford the title product (1.1 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.092 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:6]#[N:7].B(Br)(Br)Br>ClCCl>[OH:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1)[C:6]#[N:7]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
COC=1C=C(C#N)C=C(C1)C(F)(F)F
Name
Quantity
0.092 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 10% sodium bicarbonate (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic portions were dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC=1C=C(C#N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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